molecular formula C11H16N2O3 B1392872 tert-butyl 4-(3-oxopropyl)-1H-imidazole-1-carboxylate CAS No. 183500-09-6

tert-butyl 4-(3-oxopropyl)-1H-imidazole-1-carboxylate

Cat. No. B1392872
M. Wt: 224.26 g/mol
InChI Key: CGYAVOXVSBCDCI-UHFFFAOYSA-N
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Description

“tert-butyl 4-(3-oxopropyl)-1H-imidazole-1-carboxylate” is a compound that contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms. The “tert-butyl” and “carboxylate” groups are common functional groups in organic chemistry. The “3-oxopropyl” group indicates the presence of a ketone functional group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the imidazole ring, along with the attached functional groups. The exact structure would depend on the specific locations of these groups on the imidazole ring .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the imidazole ring and the various functional groups. The “3-oxopropyl” group, for example, could potentially undergo reactions typical of ketones .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar “carboxylate” and “3-oxopropyl” groups could impact its solubility in various solvents .

Scientific Research Applications

Hydrogen Bond Interactions

A study by Das et al. (2016) explored the hydrogen bond interactions in carbamate derivatives, including tert-butyl 5-benzyl-2-(3-chlorophenylamino)-4,5-dihydro-1H-imidazole-1-carboxylate. This research highlighted the importance of hydrogen bonds in assembling molecules into a three-dimensional architecture, which is critical for understanding molecular interactions in various chemical and biological processes (Das et al., 2016).

Chemosensors for Ion Detection

Emandi et al. (2018) reported on imidazole-based chemosensors for detecting cyanide and mercury ions. These sensors, including compounds related to tert-butyl 4-(3-oxopropyl)-1H-imidazole-1-carboxylate, demonstrated selective sensing towards CN- ions, showcasing their potential in environmental monitoring and public health (Emandi et al., 2018).

Chiral Auxiliary Applications

Studer et al. (1995) synthesized enantiomers of a compound closely related to tert-butyl 4-(3-oxopropyl)-1H-imidazole-1-carboxylate, using it as a chiral auxiliary in dipeptide synthesis. This research is significant in the field of synthetic organic chemistry, particularly in the synthesis of enantiomerically pure compounds (Studer et al., 1995).

Catalysis in Organic Synthesis

Zhang et al. (2022) explored the use of 1H-imidazole-1-acetic acid tosilate in the alkylation reaction of phenol and tert-butyl alcohol, demonstrating the potential of imidazole derivatives as catalysts in organic synthesis. This research provides insights into efficient and environmentally friendly synthesis methods (Zhang et al., 2022).

Radical Pathway Functionalization

Xie et al. (2019) investigated the functionalization of quinoxalin-2(1H)-ones via a free-radical pathway using tert-butyl carbazate. This research is significant in the development of methodologies for preparing bioactive compounds and natural products (Xie et al., 2019).

Reactions of Imidazole Derivatives

Sauerbrey et al. (2011) studied the metalation and oxidation reactions of a sterically demanding imidazole derivative, 1-tert-butyl-2-diphenylphosphino-imidazole. This research contributes to the understanding of reactions involving imidazole derivatives, which are crucial in various synthetic applications (Sauerbrey et al., 2011).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The study of imidazole-containing compounds is a rich field with many potential applications in medicinal chemistry and other areas. This particular compound, with its unique combination of functional groups, could be of interest for future research .

properties

IUPAC Name

tert-butyl 4-(3-oxopropyl)imidazole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3/c1-11(2,3)16-10(15)13-7-9(12-8-13)5-4-6-14/h6-8H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGYAVOXVSBCDCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(N=C1)CCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl 4-(3-oxopropyl)-1H-imidazole-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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